

# Application Notes and Protocols for the ALKOVE-1 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Neladalkib |           |
| Cat. No.:            | B12377415  | Get Quote |

Topic: ALKOVE-1 Clinical Trial Design and Patient Eligibility Criteria Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

### Introduction

The ALKOVE-1 trial is a Phase 1/2 clinical study evaluating the safety, tolerability, and antitumor activity of **neladalkib** (NVL-655), a selective anaplastic lymphoma kinase (ALK) inhibitor. [1][2] This document provides a detailed overview of the trial's design, patient eligibility criteria, and key experimental protocols. **Neladalkib** is designed to overcome resistance to previous generations of ALK inhibitors and to penetrate the central nervous system.[3][4][5]

# **Clinical Trial Design**

The ALKOVE-1 study is a Phase 1/2, dose-escalation and expansion study.[1][6]

Phase 1: Dose Escalation

The primary objective of Phase 1 was to determine the recommended Phase 2 dose (RP2D) and, if applicable, the maximum tolerated dose (MTD) of **neladalkib** in patients with advanced ALK-positive solid tumors. This phase also evaluated the overall safety and tolerability of the drug.[1][6]

Phase 2: Dose Expansion



The primary objective of Phase 2 is to evaluate the anti-tumor activity of **neladalkib** at the RP2D, as measured by the objective response rate (ORR) assessed by Blinded Independent Central Review (BICR).[1] Secondary objectives include assessing the duration of response (DOR), time to response (TTR), progression-free survival (PFS), overall survival (OS), and clinical benefit rate (CBR).[1][6]

The Phase 2 portion of the trial is designed with registrational intent for patients with ALK-positive non-small cell lung cancer (NSCLC) who have been previously treated with tyrosine kinase inhibitors (TKIs). It also includes a cohort for TKI-naïve patients to gather preliminary data in a first-line setting.[4]

### **Table 1: ALKOVE-1 Phase 2 Cohorts**



| Cohort | Patient Population                                                                       | Prior ALK TKI<br>Therapy                                                                  | Prior<br>Chemotherapy/Imm<br>unotherapy                |
|--------|------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|--------------------------------------------------------|
| 2a     | Locally advanced or<br>metastatic ALK-<br>rearranged NSCLC                               | 1 prior 2nd-generation<br>ALK TKI (ceritinib,<br>alectinib, or brigatinib)                | Up to 2 prior lines allowed                            |
| 2b     | Locally advanced or<br>metastatic ALK-<br>rearranged NSCLC                               | 2-3 prior ALK TKIs<br>(crizotinib, ceritinib,<br>alectinib, brigatinib, or<br>lorlatinib) | Up to 2 prior lines allowed                            |
| 2c     | Locally advanced or<br>metastatic ALK-<br>rearranged NSCLC                               | Lorlatinib as the only prior ALK TKI therapy                                              | Up to one prior line<br>allowed before<br>lorlatinib   |
| 2d     | Locally advanced or<br>metastatic ALK-<br>rearranged NSCLC                               | Naïve to ALK TKI<br>therapy                                                               | Up to one prior line allowed                           |
| 2e     | Locally advanced or<br>metastatic ALK-<br>rearranged NSCLC                               | Not eligible for other<br>Phase 2 cohorts                                                 | N/A                                                    |
| 2f     | Locally advanced or metastatic solid tumor with ALK rearrangement or activating mutation | N/A                                                                                       | For whom no<br>satisfactory standard<br>therapy exists |

Source:[1][7]

# Patient Eligibility Criteria Table 2: Inclusion Criteria



| Criteria       | Details                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                    |
|----------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Age            | ≥18 years. For Phase 2 Cohort 2f, patients ≥12 years and weighing >40 kg may be eligible.[1][6] [8]                                                                                                                                                                                                                                                                                                                                                                                                        |
| Diagnosis      | Phase 1: Histologically or cytologically confirmed locally advanced or metastatic solid tumor with a documented ALK rearrangement or activating ALK mutation.[1][6][8] Phase 2 (Cohorts 2a-2e): Histologically or cytologically confirmed locally advanced or metastatic NSCLC with a documented ALK rearrangement. [1][6] Phase 2 (Cohort 2f): Histologically or cytologically confirmed locally advanced or metastatic solid tumor with a documented ALK rearrangement or activating ALK mutation.[1][6] |
| Disease Status | Phase 1: Must have evaluable disease (target or non-target) according to RECIST 1.1. Phase 2: Must have measurable disease according to RECIST 1.1.[1][8]                                                                                                                                                                                                                                                                                                                                                  |
| Prior Therapy  | Specific prior ALK TKI and chemotherapy/immunotherapy as defined by the cohort.[1]                                                                                                                                                                                                                                                                                                                                                                                                                         |
| Organ Function | Adequate organ function and bone marrow reserve.[1][3]                                                                                                                                                                                                                                                                                                                                                                                                                                                     |

# **Table 3: Exclusion Criteria**



| Criteria                    | Details                                                                                                           |
|-----------------------------|-------------------------------------------------------------------------------------------------------------------|
| Other Oncogenic Drivers     | Patient's cancer has a known oncogenic driver alteration other than ALK.[6][8]                                    |
| Hypersensitivity            | Known allergy/hypersensitivity to excipients of NVL-655.[6][8]                                                    |
| Recent Major Surgery        | Major surgery within 4 weeks of study entry.[3]                                                                   |
| Ongoing Cancer Therapy      | Ongoing anticancer therapy.[6][8]                                                                                 |
| Concurrent Clinical Studies | Actively receiving systemic treatment or direct medical intervention on another therapeutic clinical study.[6][8] |

# Experimental Protocols Methodology for Assessment of Tumor Response: RECIST 1.1

The ALKOVE-1 trial utilizes the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) to provide a standardized and objective assessment of tumor response to **neladalkib**.

#### 1. Baseline Tumor Assessment:

- Lesion Selection: A maximum of five measurable target lesions are selected, with a maximum of two lesions per organ.[9]
- Measurability Criteria: Measurable lesions are defined as those with a longest dimension of ≥10 mm for solid lesions and a short axis of ≥15 mm for lymph nodes.[9]
- Sum of Diameters: The longest diameters of all target lesions are summed to calculate the baseline "sum of diameters," which serves as a surrogate for overall tumor burden.[9]

### 2. Follow-up Tumor Assessments:



- Imaging is performed at regular intervals to evaluate changes in tumor size.
- The sum of the longest diameters of the target lesions is compared to the baseline measurement.
- 3. Response Categories:
- Complete Response (CR): Disappearance of all target lesions.
- Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions compared to baseline.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
- Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions
  from the smallest sum recorded since the start of treatment, with an absolute increase of at
  least 5 mm. The appearance of one or more new lesions is also considered progressive
  disease.

# Methodology for Blinded Independent Central Review (BICR)

To minimize bias in the evaluation of tumor response, the ALKOVE-1 trial employs a Blinded Independent Central Review (BICR).

#### 1. Purpose:

- To provide an objective and unbiased assessment of treatment outcomes, particularly for the primary endpoint of Objective Response Rate (ORR).[1]
- BICR is crucial in open-label studies where investigator knowledge of the treatment could potentially influence their assessment.[1]

#### 2. Process:

Data Collection: Patient imaging scans (e.g., CT, MRI) are collected from the clinical sites.



- Anonymization and Blinding: All patient and treatment allocation information is removed from the scans to ensure the reviewers are blinded.
- Independent Review: A panel of independent, expert radiologists who are not involved in the clinical trial review the anonymized scans.
- Standardized Criteria: The reviewers apply the RECIST 1.1 criteria consistently across all scans.
- Adjudication: In cases of disagreement between reviewers, a third adjudicating reviewer may be used to reach a consensus.
- Data Analysis: The final, centrally reviewed data is used for the primary analysis of the study's endpoints.

## **Visualizations**

ALK Signaling Pathway and alectinib's Mechanism of Action









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. collectiveminds.health [collectiveminds.health]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blinded Independent Central Review of the Progression-Free Survival Endpoint PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK-rearrangement in non-small-cell lung cancer (NSCLC) PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neladalkib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Primer on RECIST 1.1 for Oncologic Imaging in Clinical Drug Trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the ALKOVE-1 Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377415#alkove-1-clinical-trial-design-and-patient-eligibility-criteria]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com